molecular formula C11H20ClNO3 B2499413 Methyl 1-(4-hydroxypiperidin-4-yl)cyclobutane-1-carboxylate hydrochloride CAS No. 2138401-74-6

Methyl 1-(4-hydroxypiperidin-4-yl)cyclobutane-1-carboxylate hydrochloride

Cat. No.: B2499413
CAS No.: 2138401-74-6
M. Wt: 249.74
InChI Key: GXFGXWWNKJFASB-UHFFFAOYSA-N
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Description

Methyl 1-(4-hydroxypiperidin-4-yl)cyclobutane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C11H19NO3·HCl. It is known for its unique structure, which includes a cyclobutane ring and a piperidine moiety. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-hydroxypiperidin-4-yl)cyclobutane-1-carboxylate hydrochloride typically involves the reaction of cyclobutanecarboxylic acid with piperidine derivatives under specific conditions. The process may include steps such as esterification, cyclization, and subsequent hydrochloride salt formation. Detailed reaction conditions, including temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-hydroxypiperidin-4-yl)cyclobutane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various alcohols. Substitution reactions can lead to the formation of new piperidine derivatives .

Scientific Research Applications

Methyl 1-(4-hydroxypiperidin-4-yl)cyclobutane-1-carboxylate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-(4-hydroxypiperidin-4-yl)cyclobutane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and cyclobutane-containing molecules. Examples are:

Uniqueness

What sets Methyl 1-(4-hydroxypiperidin-4-yl)cyclobutane-1-carboxylate hydrochloride apart is its unique combination of a cyclobutane ring and a piperidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 1-(4-hydroxypiperidin-4-yl)cyclobutane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3.ClH/c1-15-9(13)10(3-2-4-10)11(14)5-7-12-8-6-11;/h12,14H,2-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFGXWWNKJFASB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC1)C2(CCNCC2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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